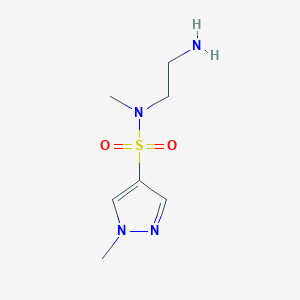

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that combines a pyrazole ring with sulfonamide and aminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with N-(2-aminoethyl)-N,1-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide serves as a lead compound in the design of new pharmaceuticals. Its unique structure, characterized by a pyrazole ring and a sulfonamide group, enables it to participate in various chemical reactions essential for drug development. The sulfonamide moiety is particularly noteworthy for its role in nucleophilic substitution reactions, which are crucial for synthesizing new derivatives with enhanced biological activity.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Dissolving a pyrazole derivative in dichloromethane.

- Adding diisopropylethylamine.

- Introducing sulfonyl chloride under controlled conditions to yield the desired product.

This method allows for the generation of various derivatives that can be screened for biological activity.

Anticancer Activity

Research has shown that this compound exhibits antiproliferative effects against specific cancer cell lines. Notable findings include:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values : Ranging from 10 to 20 µM, indicating potent anticancer properties.

These results suggest that compounds within this class may act as effective agents in cancer therapy by inhibiting cell proliferation through mechanisms such as apoptosis induction .

Enzyme Inhibition

One of the significant applications of this compound is its role as an inhibitor of carbonic anhydrase , an enzyme implicated in various physiological processes including fluid balance and pH regulation. Inhibiting this enzyme can be beneficial in treating conditions such as glaucoma and edema.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate potential for development as an antimicrobial agent .

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of participants with advanced solid tumors after four cycles of treatment. This highlights the potential efficacy of pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies have demonstrated effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring are suggested to enhance antimicrobial potency further .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-Aminoethyl)-1-aziridineethanamine

- N-(2-Aminoethyl)glycine

Uniqueness

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring and sulfonamide group, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has shown potential in forming stable complexes with metal ions and inhibiting specific enzymes, making it a valuable compound for various applications .

Biological Activity

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole-sulfonamide class, recognized for its diverse pharmacological properties, particularly in medicinal chemistry. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N4O2S, with a molecular weight of 218.28 g/mol. Its structure features a pyrazole ring, a sulfonamide group, and an aminoethyl side chain, which contribute to its biological activity. The sulfonamide group is particularly significant for its reactivity and interaction with biological targets.

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study reported that derivatives of pyrazole-4-sulfonamides inhibited cell proliferation in vitro, making them candidates for cancer therapy . The compound's mechanism appears to involve the inhibition of cellular pathways critical for cancer cell growth.

2. Enzyme Inhibition

One of the notable activities of this compound is its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can be beneficial in treating conditions such as glaucoma and edema . The binding of this compound to the active site of carbonic anhydrases has been demonstrated through computational docking studies, suggesting effective interaction through hydrogen bonding and hydrophobic interactions .

3. Trypanocidal Activity

The compound has been investigated for its potential against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors derived from pyrazole sulfonamides have shown significant activity against TbN-myristoyltransferase (NMT), a promising drug target for treating this disease . The selectivity of these compounds over human isoforms indicates their potential for therapeutic use with reduced toxicity.

Synthesis

The synthesis of this compound typically involves several steps:

- Dissolution : A pyrazole derivative is dissolved in dichloromethane.

- Base Addition : Diisopropylethylamine (DIPEA) is added.

- Sulfonyl Chloride Introduction : Sulfonyl chloride is introduced under controlled conditions to yield the desired product.

This method allows for the efficient production of the compound while maintaining high yields .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-(2-aminoethyl)benzenesulfonamide | Benzene ring with amino and sulfonamide groups | Cardiovascular effects on perfusion pressure |

| 3-Methyl-1H-pyrazole-4-sulfonamide | Methyl substitution on pyrazole | Exhibits anti-inflammatory properties |

| 5-(Aminosulfonyl)-2-methylpyrazole | Methyl group on pyrazole | Selective inhibition of carbonic anhydrase isoforms |

This compound stands out due to its specific combination of structural features that enhance its biological activity compared to other derivatives .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities and therapeutic potentials of this compound:

- A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

- Another investigation focused on the selectivity of these compounds against TbNMT, revealing a promising therapeutic window for treating trypanosomiasis without significant toxicity to human cells .

Properties

Molecular Formula |

C7H14N4O2S |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N,1-dimethylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C7H14N4O2S/c1-10-6-7(5-9-10)14(12,13)11(2)4-3-8/h5-6H,3-4,8H2,1-2H3 |

InChI Key |

IXGCWKXZVOICQY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N(C)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.